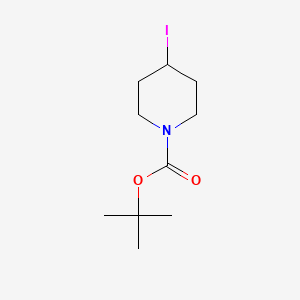

Tert-butyl 4-iodopiperidine-1-carboxylate

描述

Significance of Piperidine (B6355638) Scaffolds in Modern Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids. researchgate.netencyclopedia.pubnih.gov Its prevalence is a testament to its ability to impart favorable pharmacological and physicochemical properties to a molecule. researchgate.netthieme-connect.com Piperidine derivatives are integral components in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub The incorporation of a piperidine scaffold can enhance a drug's biological activity, selectivity, and pharmacokinetic profile. researchgate.netthieme-connect.com

The Role of N-Boc Protection in Synthetic Strategies

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. total-synthesis.comwikipedia.orgquora.com Its primary function is to render the amine less reactive, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. quora.com The Boc group is valued for its stability under a variety of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions. total-synthesis.comwikipedia.org This "orthogonality" to other protecting groups allows for selective deprotection, a crucial aspect of multi-step synthetic strategies. total-synthesis.comarkat-usa.org The use of the Boc group enhances the stability and solubility of the piperidine scaffold, making it an ideal candidate for a wide range of chemical transformations. chemimpex.com

Overview of N-Boc-4-iodopiperidine as a Key Intermediate in Organic Synthesis and Medicinal Chemistry

N-Boc-4-iodopiperidine serves as a versatile intermediate, primarily due to the presence of the iodine atom. chemimpex.comguidechem.com This halogen acts as a handle for a variety of chemical modifications, including nucleophilic substitutions and cross-coupling reactions. chemimpex.comguidechem.com These reactions allow for the introduction of diverse functional groups at the 4-position of the piperidine ring, facilitating the synthesis of a wide range of complex molecules. chemimpex.com This capability is particularly valuable in medicinal chemistry, where it enables the exploration of new therapeutic avenues and the optimization of drug candidates. chemimpex.comguidechem.com For instance, it is utilized in the synthesis of compounds targeting neurological disorders. chemimpex.com The compound's ability to participate in cobalt-catalyzed cross-coupling reactions with Grignard reagents to form 4-arylpiperidines highlights its synthetic utility. nih.govresearchgate.net

Research Scope and Objectives

This article aims to provide a comprehensive overview of the chemical compound N-Boc-4-iodopiperidine, focusing on its synthesis, properties, and applications in advanced chemical synthesis. The objective is to detail the significance of the piperidine scaffold and the N-Boc protecting group, and to explore the role of N-Boc-4-iodopiperidine as a key intermediate in the construction of complex organic molecules with potential applications in medicinal chemistry and materials science.

Physicochemical Properties of N-Boc-4-iodopiperidine

| Property | Value | Source(s) |

| CAS Number | 301673-14-3 | chemimpex.comchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C10H18INO2 | chemimpex.comchemicalbook.comepa.gov |

| Molecular Weight | 311.16 g/mol | chemimpex.comchemicalbook.comnih.gov |

| Appearance | White to light brown crystalline powder or low melting solid | chemimpex.comcymitquimica.com |

| Melting Point | 35-51 °C | chemimpex.comchembk.com |

| Boiling Point | 318.8±35.0 °C (Predicted) | chemdad.com |

| Density | 1.50±0.1 g/cm3 (Predicted) | chembk.com |

| Solubility | Slightly soluble in water; Soluble in methanol | guidechem.comchemicalbook.com |

| InChI Key | YFWQFKUQVJNPKP-UHFFFAOYSA-N | fishersci.fisigmaaldrich.com |

Research Findings: Synthetic Applications

A significant application of N-Boc-4-iodopiperidine is in metal-catalyzed cross-coupling reactions. For example, it has been successfully used in cobalt-catalyzed arylations with various aryl Grignard reagents. nih.gov These reactions are efficient for creating carbon-carbon bonds, a fundamental transformation in organic synthesis. The electronic properties of the substituents on the aryl Grignard reagent have been shown to have minimal impact on the reaction's success, tolerating both electron-donating and electron-withdrawing groups. nih.gov This versatility makes N-Boc-4-iodopiperidine a valuable tool for synthesizing libraries of 4-arylpiperidines, which are common motifs in pharmacologically active compounds. nih.govresearchgate.net

The synthesis of N-Boc-4-iodopiperidine itself is an area of active research, with efforts focused on developing more efficient and scalable methods. google.com Traditional methods have been noted to have certain drawbacks, prompting the development of new synthetic routes. google.com

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-iodopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWQFKUQVJNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447440 | |

| Record name | N-Boc-4-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301673-14-3 | |

| Record name | N-Boc-4-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Boc 4 Iodopiperidine

Strategies for Iodination of Piperidine (B6355638) Derivatives

The introduction of an iodine atom onto the piperidine ring is a critical transformation. Various methods have been developed, which can be broadly categorized as direct and indirect approaches.

Direct iodination involves the direct conversion of a C-H bond to a C-I bond on the piperidine ring. While synthetically attractive due to atom economy, these methods can sometimes lack regioselectivity. Research has explored visible-light-induced iodine catalysis for C-H amination to form piperidines, which highlights the reactivity of iodine in such systems. acs.orgscispace.com Another approach involves the use of molecular iodine in combination with an oxidant. For instance, piperidine and iodine can act as a dual catalyst system in certain multi-component reactions. nih.gov While not a direct iodination of a pre-formed piperidine, these examples showcase the utility of iodine-mediated transformations in the synthesis of complex piperidine structures.

A more common and generally more controlled method for synthesizing N-Boc-4-iodopiperidine involves the modification of a pre-functionalized piperidine precursor. A widely used starting material is N-Boc-4-hydroxypiperidine. This alcohol can be converted to the corresponding iodide through a nucleophilic substitution reaction. A common method employs triphenylphosphine (B44618), imidazole, and iodine. chemicalbook.com In this procedure, triphenylphosphine and iodine form an intermediate that activates the hydroxyl group, which is then displaced by the iodide ion.

Another precursor is N-Boc-4-piperidone, which can be converted to the target compound through various synthetic routes. chemicalbook.com For example, the ketone can be reduced to the alcohol and then subjected to iodination as described above.

A summary of common precursors and reagents for indirect iodination is presented below:

| Precursor | Reagents | Key Transformation |

| N-Boc-4-hydroxypiperidine | Triphenylphosphine, Imidazole, Iodine | Nucleophilic Substitution |

| N-Boc-4-piperidone | 1. Reducing agent (e.g., NaBH4) 2. PPh3, Imidazole, I2 | Reduction followed by Nucleophilic Substitution |

This indirect approach offers greater control over the position of the iodine atom, making it the preferred strategy for the synthesis of N-Boc-4-iodopiperidine.

N-Boc Protection Strategies for Piperidine Nitrogen

The protection of the nitrogen atom in the piperidine ring is crucial to prevent unwanted side reactions during synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. cymitquimica.com

The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and straightforward. The Boc group enhances the stability and solubility of the piperidine derivative, making it easier to handle in subsequent synthetic steps. chemimpex.com It protects the nitrogen from acting as a nucleophile or base under many reaction conditions. The synthesis of fentanyl, for example, utilizes N-Boc-4-piperidinone as a key starting material, highlighting the importance of the Boc protecting group in multi-step syntheses. dtic.mil

In the synthesis of more complex molecules containing multiple functional groups, the concept of orthogonal protection is vital. biosynth.com Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. The Boc group is acid-labile, meaning it can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). dtic.milbiosynth.com This property makes it orthogonal to other protecting groups such as the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile (removed by piperidine), and the Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. biosynth.compeptide.com

This orthogonality is critical in solid-phase peptide synthesis and in the construction of complex natural products where multiple protecting groups are employed. peptide.com The choice of protecting groups must be carefully considered to ensure that the deprotection of one group does not affect others in the molecule.

A table summarizing common orthogonal protecting groups and their cleavage conditions is provided below:

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes |

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of N-Boc-4-iodopiperidine, key parameters to optimize include:

Solvent: The choice of solvent can significantly impact reaction rate, yield, and purity. For the iodination of N-Boc-4-hydroxypiperidine, dichloromethane (B109758) is a common solvent. chemicalbook.com On a larger scale, alternative solvents may be considered based on factors like cost, safety, and environmental impact.

Reagent Stoichiometry: Optimizing the molar ratios of reagents is crucial to maximize yield and minimize waste. For instance, in the iodination reaction, the amounts of triphenylphosphine, imidazole, and iodine relative to the starting alcohol are critical parameters. chemicalbook.com

Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. The iodination is often initiated at 0°C and then allowed to warm to room temperature. chemicalbook.com Precise temperature control is essential for reproducibility, especially on a large scale.

Work-up and Purification: The work-up procedure to isolate and purify the product must be efficient and scalable. This may involve extractions, washes, and crystallization or chromatography. For N-Boc-4-iodopiperidine, a common work-up involves washing with water and brine, followed by removal of triphenylphosphine oxide by grinding with a non-polar solvent like hexane (B92381). chemicalbook.com

The table below outlines typical reaction conditions and considerations for scaling up the synthesis of N-Boc-4-iodopiperidine from N-Boc-4-hydroxypiperidine.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Solvent | Dichloromethane | Evaluation of greener/safer alternatives, solvent recovery |

| Reagents | Triphenylphosphine, Imidazole, Iodine | Cost and availability of reagents, management of byproducts (e.g., triphenylphosphine oxide) |

| Temperature | 0°C to room temperature | Heat transfer and temperature control in large reactors |

| Work-up | Aqueous extraction, grinding | Efficient phase separation, filtration, and drying methods |

| Purification | Chromatography (if needed), grinding | Crystallization, distillation, or alternative large-scale purification techniques |

Solvent Effects and Selection

Following the reaction, a solvent exchange or the addition of a second solvent is necessary for the workup phase. Diethyl ether is frequently used for extraction, separating the desired product from water-soluble byproducts. For purification, a nonpolar solvent like hexane is used to selectively precipitate and remove the triphenylphosphine oxide byproduct, a key step in achieving high purity. chemicalbook.com The selection of these solvents is based on their differing polarities and their ability to selectively dissolve either the product or the impurities.

Table 1: Solvent Selection and Function in N-Boc-4-iodopiperidine Synthesis

| Solvent | Stage of Process | Function | Rationale for Selection |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Reaction | Primary reaction medium | Good solubility for reactants and reagents; relatively inert. |

| Diethyl Ether (Et₂O) | Workup (Extraction) | Extraction of the crude product from the aqueous phase | High affinity for the organic product and immiscibility with water. |

| Hexane (C₆H₁₄) | Purification | Precipitation and removal of triphenylphosphine oxide | Product is soluble while the key byproduct (Ph₃PO) is poorly soluble. |

Temperature and Pressure Optimization

Temperature control is crucial for maximizing yield and minimizing side reactions. The standard procedure involves a two-stage temperature profile. Initially, the reaction mixture is cooled to 0°C, typically in an ice bath, before the slow addition of iodine. chemicalbook.com This initial cooling is essential to control the exothermic nature of the reaction between triphenylphosphine and iodine, preventing the formation of undesired byproducts and ensuring reaction stability.

After the addition of iodine is complete, the reaction is allowed to warm to room temperature and is stirred for an extended period, often up to 18 hours, to ensure the reaction proceeds to completion. chemicalbook.com This extended stirring at ambient temperature provides the necessary activation energy for the SN2 substitution of the activated hydroxyl group by the iodide ion.

The synthesis is typically conducted at atmospheric pressure, and there is no evidence in the literature to suggest that pressure optimization is a necessary or beneficial parameter for this specific transformation.

Table 2: Temperature Profile for Synthesis

| Stage | Temperature | Duration | Purpose |

|---|---|---|---|

| Reagent Addition (Iodine) | 0°C | During addition | Control reaction exotherm, prevent byproduct formation. |

| Reaction Progression | Room Temperature (~20-25°C) | 18 hours | Drive the reaction to completion. |

Catalyst Selection and Loading

The most widely reported synthesis of N-Boc-4-iodopiperidine from its corresponding alcohol is not a catalytically driven process in the strictest sense. Instead, it relies on stoichiometric quantities of activating reagents in an Appel-type reaction. organic-chemistry.orgwikipedia.org The key reagents are triphenylphosphine (PPh₃), imidazole, and iodine (I₂).

Triphenylphosphine is the phosphorus-based reagent that activates the hydroxyl group of the starting material, converting it into a good leaving group. Imidazole serves as a base to facilitate the reaction and may also act as a nucleophilic catalyst. Iodine is the source of the nucleophile (iodide) that displaces the activated hydroxyl group. The "loading" in this context refers to the molar equivalents of these reagents relative to the starting N-Boc-4-hydroxypiperidine. A typical procedure uses approximately 1.2 to 1.3 equivalents of triphenylphosphine and 1.5 equivalents of imidazole, with 1.2 equivalents of iodine. chemicalbook.com These excess amounts are used to ensure the complete consumption of the starting alcohol.

Table 3: Reagent Loading in a Standard Synthesis Procedure

| Reagent | Role | Typical Molar Equivalents |

|---|---|---|

| N-Boc-4-hydroxypiperidine | Starting Material | 1.0 |

| Triphenylphosphine (PPh₃) | Hydroxyl Activator | ~1.3 |

| Imidazole | Base / Catalyst | ~1.5 |

| Iodine (I₂) | Iodide Source | ~1.2 |

Purity and Yield Enhancement Techniques

Achieving high purity and yield is paramount, particularly when the compound is intended for use in pharmaceutical synthesis. A reported yield for an optimized procedure is as high as 93%. chemicalbook.com This is accomplished through careful control of reaction conditions and, most importantly, a rigorous purification strategy.

The primary impurity in this reaction is triphenylphosphine oxide (Ph₃PO), a byproduct formed from the triphenylphosphine reagent. Due to its polarity and crystallinity, it can sometimes be difficult to separate from the desired product by traditional column chromatography. An effective technique for its removal involves concentrating the crude reaction mixture and then grinding the resulting residue with a nonpolar solvent, such as hexane. The N-Boc-4-iodopiperidine product remains dissolved in the hexane, while the triphenylphosphine oxide, which is insoluble in hexane, precipitates as a solid and can be removed by simple filtration. chemicalbook.com

Further purification steps include a standard aqueous workup involving extraction with a solvent like diethyl ether, followed by washing the combined organic layers with water and a saturated sodium chloride (brine) solution. This washing process removes any remaining water-soluble impurities and reagents. Finally, the organic solution is dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure to afford the final product. chemicalbook.com

Table 4: Purification Techniques and Their Objectives

| Technique | Description | Primary Impurity Removed |

|---|---|---|

| Aqueous Workup/Extraction | Separating the reaction mixture between an organic solvent (e.g., ether) and water. | Water-soluble reagents and salts. |

| Brine Wash | Washing the organic layer with a saturated NaCl solution. | Residual water and some water-soluble impurities. |

| Grinding with Hexane | Suspending the crude residue in hexane and stirring. | Triphenylphosphine oxide (Ph₃PO). |

| Drying and Concentration | Using a drying agent (e.g., Na₂SO₄) followed by solvent removal. | Residual water and extraction solvents. |

Green Chemistry Approaches in N-Boc-4-iodopiperidine Synthesis

From a green chemistry perspective, the conventional Appel reaction for synthesizing N-Boc-4-iodopiperidine presents several challenges. The primary issue is poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as waste. wikipedia.org Additionally, the common use of chlorinated solvents like dichloromethane is environmentally undesirable.

Research into greener alternatives for related transformations offers potential pathways for improving the synthesis of N-Boc-4-iodopiperidine. One major area of development is the use of catalytic phosphine (B1218219) systems, where the phosphine is used in smaller amounts and regenerated in situ, thus minimizing waste. wikipedia.org

Another key green chemistry approach is the replacement of hazardous solvents. Studies on similar synthetic routes have shown that greener solvents such as cyclopentyl methyl ether (CPME) can be suitable replacements for traditional ethers or chlorinated solvents, offering lower toxicity and easier recycling. chemicalbook.com The development of a one-pot reaction, where multiple steps are combined without isolating intermediates, can also reduce solvent usage and waste generation, aligning with green chemistry principles. mdpi.com While a fully optimized green synthesis for N-Boc-4-iodopiperidine has not been extensively reported, these principles guide the future development of more sustainable synthetic routes.

Reactivity and Mechanistic Studies of N Boc 4 Iodopiperidine

Halogen Reactivity at the C-4 Position of the Piperidine (B6355638) Ring

The iodine atom at the C-4 position is a good leaving group, making this position susceptible to a variety of transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.

N-Boc-4-iodopiperidine readily participates in nucleophilic substitution reactions, where the iodide is displaced by a wide range of nucleophiles. These reactions are fundamental to the introduction of diverse functional groups at the 4-position of the piperidine scaffold.

One of the most significant applications of N-Boc-4-iodopiperidine in this context is in metal-catalyzed cross-coupling reactions. For instance, cobalt-catalyzed arylation with Grignard reagents has been shown to be an effective method for the formation of C-C bonds. The reaction proceeds efficiently with various aryl magnesium bromides, tolerating both electron-donating and electron-withdrawing substituents on the aromatic ring. The electronic properties of the substituents on the phenyl ring of the Grignard reagent have been observed to have minimal impact on the reaction's success.

Below is a table summarizing the cobalt-catalyzed cross-coupling of N-Boc-4-iodopiperidine with various aryl Grignard reagents:

| Aryl Grignard Reagent | Catalyst | Ligand | Solvent | Temperature | Time (h) | Yield (%) |

| Phenylmagnesium bromide | CoCl₂ | TMCD | THF | 0 °C to rt | 3 | 92 |

| 4-Methylphenylmagnesium bromide | CoCl₂ | TMCD | THF | 0 °C to rt | 3 | 91 |

| 4-Methoxyphenylmagnesium bromide | CoCl₂ | TMCD | THF | 0 °C to rt | 3 | 85 |

| 4-Fluorophenylmagnesium bromide | CoCl₂ | TMCD | THF | 0 °C to rt | 3 | 89 |

| 2-Methylphenylmagnesium bromide | CoCl₂ | TMCD | THF | 0 °C to rt | 3 | 88 |

| 3-Pyridylmagnesium bromide | CoCl₂ | TMCD | THF | -20 °C to rt | 3 | 96 |

Beyond C-C bond formation, the C-4 position is also amenable to the introduction of other functionalities. For example, reactions with nitrogen nucleophiles like azides can be employed to introduce an amino group precursor. The reaction with sodium azide, followed by reduction, provides a route to 4-aminopiperidine (B84694) derivatives. Similarly, cyanide can act as a nucleophile to introduce a nitrile group, which is a versatile handle for further chemical transformations.

While nucleophilic substitution is the predominant reaction pathway, the involvement of radical intermediates in reactions of N-Boc-4-iodopiperidine has also been explored, particularly in the context of atom transfer radical cyclization (ATRC). In these processes, a radical is generated at the C-4 position, which can then participate in intramolecular cyclization reactions to form bicyclic structures. The success of such reactions is highly dependent on the nature of the radical acceptor tethered to the piperidine ring or the nitrogen atom.

For instance, the presence of an appropriately positioned unsaturated bond within the molecule can lead to radical cyclization, forming new ring systems. These reactions are typically initiated by a radical initiator and a transition metal catalyst.

Role of the N-Boc Protecting Group in Modulating Reactivity

The N-tert-butoxycarbonyl (Boc) group is not merely a passive protecting group; it actively influences the reactivity and conformation of the piperidine ring.

The bulky tert-butyl group of the N-Boc moiety exerts significant steric hindrance, which can influence the approach of reagents to the piperidine ring. This steric bulk can affect the rate and stereochemical outcome of reactions.

Electronically, the carbamate (B1207046) group is electron-withdrawing, which decreases the nucleophilicity of the piperidine nitrogen. This deactivation is crucial for preventing side reactions at the nitrogen atom during functionalization at the C-4 position. Furthermore, the electronic nature of the Boc group can influence the stability of intermediates formed during reactions.

The N-Boc group also has a profound effect on the conformational equilibrium of the piperidine ring. Due to allylic strain, an N-acylpiperidine, like an N-Boc protected one, can favor a conformation where a substituent at the C-2 position occupies an axial position. While the iodine in N-Boc-4-iodopiperidine is at the C-4 position, the conformational preferences induced by the Boc group can still influence the reactivity by altering the accessibility of the C-I bond to incoming reagents.

The ability to easily remove the Boc group is a key advantage of its use. Deprotection is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine. A variety of acidic reagents and conditions can be employed for this purpose, offering flexibility in synthetic design.

The following table summarizes common methods for the deprotection of N-Boc protected amines:

| Reagent | Solvent | Temperature | Time | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1-2 h | Common and effective, but TFA can be harsh. |

| Hydrochloric acid (HCl) | Dioxane or Methanol | Room Temperature | 1-4 h | Widely used, can be generated in situ. |

| Oxalyl chloride | Methanol | Room Temperature | 1-4 h | Mild conditions with good yields. |

| Water | Reflux | 10-15 min | A green and catalyst-free method. | |

| Thermal (Flow chemistry) | TFE or MeOH | 120-240 °C | 30 min | Offers selective deprotection in some cases. |

Stereochemical Considerations in Reactions Involving N-Boc-4-iodopiperidine

The stereochemical outcome of reactions at the C-4 position of N-Boc-4-iodopiperidine is a critical aspect, particularly in the synthesis of chiral molecules. The chair conformation of the piperidine ring and the axial or equatorial orientation of the iodine atom can influence the trajectory of the incoming nucleophile.

Generally, in 4-substituted piperidines, the substituent can exist in either an axial or equatorial position. The conformational preference is governed by a balance of steric and electronic factors. For many substituents, the equatorial position is favored to minimize 1,3-diaxial interactions. However, in certain cases, such as with fluorine, the axial conformation can be preferred due to stabilizing C-F···N+ interactions.

In nucleophilic substitution reactions, the stereochemistry of the product can be influenced by the reaction mechanism. For example, an Sₙ2 reaction would proceed with inversion of configuration at the C-4 center. However, if the reaction proceeds through a planar carbocation intermediate (Sₙ1 mechanism), a mixture of stereoisomers may be obtained. The choice of reaction conditions, including the solvent and the nature of the nucleophile, can play a crucial role in controlling the stereoselectivity.

The development of stereoselective syntheses of substituted piperidin-4-ols highlights the importance of controlling stereochemistry in piperidine synthesis. While not directly starting from N-Boc-4-iodopiperidine, these methods underscore the ongoing efforts to achieve high levels of stereocontrol in the synthesis of this important heterocyclic motif. Asymmetric alkylation of N-Boc piperidinone hydrazones is another strategy for the enantioselective synthesis of substituted piperidines.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, a thorough review of the scientific literature does not reveal specific examples where N-Boc-4-iodopiperidine itself is employed as a chiral auxiliary to induce stereoselectivity in other molecules. The primary synthetic utility of N-Boc-4-iodopiperidine lies in its role as a prochiral building block, where stereocenters are created on the piperidine ring itself through enantioselective transformations.

Enantioselective Transformations

Enantioselective transformations of N-Boc-piperidine and its derivatives are crucial for the synthesis of optically active piperidine-containing compounds, which are prevalent in many pharmaceuticals. While specific studies focusing exclusively on N-Boc-4-iodopiperidine are limited, extensive research on the enantioselective functionalization of the N-Boc-piperidine scaffold provides significant insights into the potential asymmetric reactions of the 4-iodo derivative.

A notable example is the catalytic dynamic resolution of racemic N-Boc-2-lithiopiperidine. This method allows for the synthesis of highly enantioenriched 2-substituted piperidines. The process involves the deprotonation of N-Boc-piperidine to form a racemic organolithium intermediate, which then undergoes a dynamic resolution in the presence of a chiral ligand before being trapped by an electrophile. This strategy has been successfully applied to the synthesis of various alkaloids and medicinal compounds.

The following table summarizes the results of a catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine with various electrophiles, showcasing the high enantioselectivity that can be achieved.

Interactive Data Table: Enantioselective Synthesis of 2-Substituted Piperidines via Catalytic Dynamic Resolution

| Electrophile | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |

| Phenyl isocyanate | Ligand 9 | (R)-N-Boc-piperidine-2-carboxamide | 68 | >99:1 |

| Acetone | Ligand 8 | (R)-2-(1-hydroxy-1-methylethyl)-N-Boc-piperidine | 75 | 98:2 |

| Benzaldehyde | Ligand 8 | (R)-2-(hydroxy(phenyl)methyl)-N-Boc-piperidine | 80 | 97:3 |

| Allyl bromide | Ligand 9 | (S)-2-allyl-N-Boc-piperidine | 72 | 96:4 |

These examples highlight the potential for achieving high levels of stereocontrol in the functionalization of the N-Boc-piperidine ring system, which is applicable to derivatives like N-Boc-4-iodopiperidine.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving N-Boc-piperidine derivatives. These theoretical studies provide valuable insights into transition state geometries, reaction energetics, and the origins of selectivity, which are often difficult to determine experimentally.

One area where computational studies have been particularly insightful is in the palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidine. DFT calculations have been used to investigate the mechanism and selectivity of these reactions. For instance, studies have shown that the reductive elimination step is often selectivity-determining in controlling the β- versus α-arylation of the piperidine ring. The nature of the ligand on the palladium catalyst has been found to play a crucial role in influencing the energy barriers of the respective transition states, thereby dictating the regioselectivity of the arylation.

Another example involves the computational investigation of the enantioselective deprotonation of N-Boc-piperidine. These studies have explored the structure of the intermediate complexes formed between the N-Boc-piperidine, a sec-alkyllithium base, and a chiral ligand like (-)-sparteine. DFT calculations have helped to rationalize the observed stereoselectivity by identifying the most stable transition state leading to the preferential removal of one of the prochiral α-protons. For instance, in the deprotonation of N-Boc-4-tosyloxypiperidine, a related substrate, computational analysis supported the experimental observation of preferential transfer of the pro-S hydrogen.

Furthermore, computational methods have been employed to study the conformational dynamics of N-Boc-piperidine derivatives, such as the rotational barrier of the Boc group. Understanding these dynamics is crucial as the conformation of the substrate can significantly impact the stereochemical outcome of a reaction.

Applications of N Boc 4 Iodopiperidine in Complex Molecular Synthesis

Cross-Coupling Reactions Utilizing N-Boc-4-iodopiperidine

The presence of the iodo group at the 4-position of the N-Boc-piperidine ring allows it to function as an electrophilic partner in a variety of powerful C-C bond-forming reactions. These methods offer a modular approach to introduce diverse aryl, vinyl, and alkyl substituents onto the piperidine (B6355638) core.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.org While direct Suzuki coupling using N-Boc-4-iodopiperidine as the halide partner is not extensively documented in prominent literature, the synthesis of the desired 4-arylpiperidine structures is commonly achieved through a complementary approach. This "reverse" Suzuki coupling strategy involves the reaction of a piperidine-derived organoboron reagent with an aryl halide.

For instance, a modular synthesis of α-heteroaryl piperidines has been reported that begins with the Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone. acs.org This is followed by a reduction step to yield the saturated piperidine ring. This highlights the utility of the Suzuki reaction in accessing the 4-arylpiperidine scaffold, albeit by activating the piperidine ring as the nucleophilic partner rather than the electrophilic one. The general reaction is valued for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.orgyoutube.com

The Negishi coupling forms a carbon-carbon bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is particularly effective for creating C(sp²)-C(sp³) bonds. A general and efficient procedure for the synthesis of 4-arylpiperidines utilizes a Negishi coupling strategy where the key nucleophilic partner, 4-(N-Boc-piperidyl)zinc iodide, is prepared from N-Boc-4-iodopiperidine.

The organozinc reagent is coupled with a variety of aryl halides and triflates. The reaction demonstrates broad applicability and requires co-catalysis with both a palladium complex, such as Cl₂Pd(dppf), and a copper(I) species to proceed efficiently. nih.gov This method provides a direct route to a diverse range of 4-arylpiperidines, which are significant substructures in many biologically active compounds.

Table 1: Examples of Negishi Coupling of 4-(N-Boc-piperidyl)zinc iodide with Aryl Halides

| Aryl Halide/Triflate | Catalyst System | Product |

| Aryl Iodide | Cl₂Pd(dppf) / Cu(I) | 4-Aryl-N-Boc-piperidine |

| Aryl Bromide | Cl₂Pd(dppf) / Cu(I) | 4-Aryl-N-Boc-piperidine |

| Aryl Triflate | Cl₂Pd(dppf) / Cu(I) | 4-Aryl-N-Boc-piperidine |

This table is a generalized representation based on the scope described in the cited literature. nih.gov

The Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium. researchgate.net A highly analogous and efficient transformation is the cobalt-catalyzed arylation of N-Boc-4-iodopiperidine with a wide range of aryl Grignard reagents. nih.gov

This method has been optimized to use cobalt(II) chloride (CoCl₂) as the catalyst, providing a more economical alternative to palladium. researchgate.netnih.gov The reaction proceeds under mild conditions, starting at 0 °C and continuing at room temperature, and demonstrates significant functional group tolerance. Both electron-donating and electron-withdrawing groups on the aryl Grignard reagent are well-tolerated, and the reaction is not sensitive to steric hindrance. nih.gov This cobalt-catalyzed Kumada-type coupling provides a robust and versatile route for the synthesis of 4-arylpiperidines. researchgate.netnih.gov

Table 2: Cobalt-Catalyzed Cross-Coupling of N-Boc-4-iodopiperidine with Aryl Grignard Reagents nih.gov

| Entry | Grignard Reagent (ArMgBr) | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | N-Boc-4-phenylpiperidine | 94 |

| 2 | 4-Methylphenylmagnesium bromide | N-Boc-4-(p-tolyl)piperidine | 91 |

| 3 | 4-Fluorophenylmagnesium bromide | N-Boc-4-(4-fluorophenyl)piperidine | 85 |

| 4 | 3-Methoxyphenylmagnesium bromide | N-Boc-4-(3-methoxyphenyl)piperidine | 88 |

| 5 | 2-Methylphenylmagnesium bromide | N-Boc-4-(o-tolyl)piperidine | 88 |

| 6 | 4-(Trifluoromethyl)phenylmagnesium bromide | N-Boc-4-(4-(trifluoromethyl)phenyl)piperidine | 86 |

| 7 | 4-(Dimethylamino)phenylmagnesium bromide | N-Boc-4-(4-(dimethylamino)phenyl)piperidine | 82 |

| 8 | 3-Pyridylmagnesium bromide | N-Boc-4-(pyridin-3-yl)piperidine | 96 |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com This method is the most prevalent synthetic route for the preparation of arylated alkynes.

The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex and subsequent reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst. libretexts.org While the Sonogashira reaction is a powerful tool for C(sp²)-C(sp) bond formation, specific, well-documented examples of its application with N-Boc-4-iodopiperidine as the C(sp³) electrophile are not prominently featured in the surveyed scientific literature.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org

The mechanism proceeds through a standard catalytic cycle of oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to afford the coupled product. wikipedia.org Despite its versatility in forming C-C bonds, the direct application of N-Boc-4-iodopiperidine in Stille coupling reactions is not widely reported in readily accessible chemical literature.

Nickel-catalyzed reductive cross-coupling, also known as cross-electrophile coupling, has emerged as a powerful strategy for forming C-C bonds by coupling two different organic electrophiles, such as an aryl halide and an alkyl halide. polimi.itnih.gov These reactions use a stoichiometric reductant, such as zinc or manganese powder, or electrochemical methods to drive the catalytic cycle. polimi.itresearchgate.net

This methodology is particularly useful for forging C(sp²)-C(sp³) linkages. While traditional cross-coupling reactions pair an electrophile with a pre-formed organometallic nucleophile, reductive cross-coupling allows for the use of two readily available electrophiles. polimi.it The mechanism often involves the formation of a low-valent nickel species that can react with both electrophiles. The synthesis of 3-arylpiperidines has been accomplished through nickel-catalyzed reductive coupling using aryl bromides, demonstrating the utility of this approach for functionalizing the piperidine ring. nih.gov This suggests the potential for N-Boc-4-iodopiperidine to serve as the alkyl electrophile partner in such transformations to generate 4-arylpiperidines.

Cobalt-Catalyzed Cross-Coupling

Cobalt-catalyzed cross-coupling reactions have emerged as a sustainable and cost-effective alternative to traditional palladium-catalyzed methods. In this context, N-Boc-4-iodopiperidine serves as an effective coupling partner. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. For instance, cobalt catalysts can facilitate the coupling of N-Boc-4-iodopiperidine with various organometallic reagents and heteroaromatic compounds. The mechanism frequently involves the formation of a 4-piperidyl radical, which can then engage in carbon-carbon bond formation. This approach has proven valuable in the synthesis of 4-substituted piperidines, which are common structural motifs in many pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and N-Boc-4-iodopiperidine is a frequently employed substrate in these transformations. It readily participates in a variety of well-established palladium-catalyzed reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

In Suzuki couplings, N-Boc-4-iodopiperidine is reacted with boronic acids or their derivatives to form 4-aryl- or 4-vinylpiperidines. The Sonogashira reaction enables the introduction of an alkyne at the 4-position through coupling with a terminal alkyne. The Heck reaction facilitates the formation of a new carbon-carbon bond by reacting N-Boc-4-iodopiperidine with an alkene. Furthermore, the Buchwald-Hartwig amination allows for the synthesis of 4-aminopiperidine (B84694) derivatives through coupling with various amines. The versatility of these methods allows for the introduction of a wide array of substituents at the 4-position of the piperidine ring.

| Coupling Reaction | Reagent | Product |

| Suzuki | Arylboronic acid | 4-Aryl-N-Boc-piperidine |

| Sonogashira | Terminal alkyne | 4-Alkynyl-N-Boc-piperidine |

| Heck | Alkene | 4-Alkenyl-N-Boc-piperidine |

| Buchwald-Hartwig | Amine | 4-Amino-N-Boc-piperidine |

Functionalization via Organometallic Reagents

The carbon-iodine bond in N-Boc-4-iodopiperidine is susceptible to reaction with various organometallic reagents, enabling a diverse range of functionalizations.

The iodine atom of N-Boc-4-iodopiperidine can be exchanged with magnesium to form the corresponding Grignard reagent, N-Boc-4-piperidylmagnesium iodide. This can be achieved either through direct reaction with magnesium metal or via an iodine-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. The resulting organometallic species is a potent nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to yield the corresponding alcohol-substituted piperidines.

Organozinc reagents offer a milder and more functional group tolerant alternative to Grignard reagents. N-Boc-4-iodopiperidine can be converted to its corresponding organozinc reagent through an iodine-zinc exchange reaction. This organozinc species can then participate in Negishi cross-coupling reactions with various organic halides in the presence of a palladium or nickel catalyst. This methodology is particularly advantageous for the synthesis of complex molecules bearing sensitive functional groups.

Treatment of N-Boc-4-iodopiperidine with strong bases like n-butyllithium or tert-butyllithium (B1211817) at low temperatures leads to a lithium-iodine exchange, generating the highly reactive N-Boc-4-lithiated piperidine. This organolithium reagent can then be quenched with various electrophiles. To moderate its reactivity and improve selectivity, the organolithium intermediate can be transmetalated with a copper(I) salt to form a less reactive but highly effective organocopper (cuprate) reagent. These cuprates are particularly useful for conjugate additions to α,β-unsaturated systems and for substitution reactions.

N-Boc-4-iodopiperidine as a Precursor for Diverse Heterocyclic Systems

Piperidine Ring Modifications

The presence of the iodine atom at the C-4 position is the key feature that enables extensive modification of the piperidine ring. This halogen can be readily displaced or utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse functional groups and structural motifs.

One of the primary applications is in transition metal-catalyzed cross-coupling reactions. For instance, N-Boc-4-iodopiperidine has been successfully employed in iron- and cobalt-catalyzed arylation reactions with Grignard reagents. chemicalbook.com This allows for the direct attachment of various aryl groups to the piperidine core, a common structural feature in many centrally active pharmaceuticals. The reaction proceeds by replacing the iodine atom with an aryl substituent, significantly increasing the molecular complexity in a single step.

Beyond arylations, the iodo-group can participate in other well-known coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, providing access to a wide range of 4-substituted piperidines. These modifications are crucial for exploring the structure-activity relationships (SAR) of new drug candidates. The ability to easily introduce different substituents allows medicinal chemists to fine-tune the pharmacological properties of a molecule, such as its binding affinity, selectivity, and metabolic stability.

Below is a table summarizing representative modifications of the piperidine ring using N-Boc-4-iodopiperidine as a starting material.

| Reaction Type | Reagents and Conditions | Product Type |

| Arylation | Aryl-MgBr, Fe or Co catalyst | 4-Aryl-N-Boc-piperidine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-N-Boc-piperidine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-N-Boc-piperidine |

| Nucleophilic Substitution | Various nucleophiles (e.g., azides, amines, thiols) | 4-Substituted-N-Boc-piperidine (amino, thioether, etc.) |

Spirocyclic and Fused Ring Systems

The construction of spirocyclic and fused ring systems, which contain complex three-dimensional scaffolds, is of great interest in drug discovery. While direct, documented examples of N-Boc-4-iodopiperidine being used to form the entire spirocyclic or fused ring are not prevalent in the reviewed literature, its potential in such syntheses can be illustrated through established methodologies like the intramolecular Heck reaction. chim.itprinceton.edu

The intramolecular Heck reaction is a powerful tool for forming cyclic structures by creating a carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule. princeton.edu Given the presence of the iodo-group, N-Boc-4-iodopiperidine is a suitable precursor for such transformations. A synthetic strategy could involve attaching a tether containing a double bond to the piperidine ring, followed by a palladium-catalyzed cyclization.

For example, a plausible, though not explicitly cited, pathway to a spirocyclic system could involve the following steps:

Alkylation at a position adjacent to the iodine (C-3) with a vinyl-containing side chain.

An intramolecular Heck reaction where the palladium catalyst inserts into the C-I bond at C-4 and subsequently couples with the vinyl group on the side chain, forming the new spiro-ring.

This strategy allows for the creation of a quaternary spiro-carbon center at the 4-position of the piperidine ring, a motif found in numerous biologically active natural products and pharmaceuticals. nih.gov

| Synthetic Step | Description |

| 1. Precursor Synthesis | Introduction of an alkene-containing side chain onto the piperidine scaffold, typically at a position that allows for intramolecular cyclization with the C-4 position. |

| 2. Intramolecular Heck Reaction | Palladium-catalyzed cyclization involving the C-4 iodo group and the tethered alkene. This forms the new ring of the spirocyclic or fused system. chim.it |

| 3. Isomerization (if needed) | The initial product may contain an exocyclic double bond, which can be isomerized to a more stable endocyclic position using an acid catalyst. nih.gov |

Radiochemistry Applications

The structure of N-Boc-4-iodopiperidine makes it an excellent precursor in the field of radiochemistry, particularly for the development of molecular imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Synthesis of Iodinated Radiotracers

Radioiodinated molecules are widely used as probes in SPECT imaging. The non-radioactive iodine atom in N-Boc-4-iodopiperidine can be replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I). This isotopic exchange reaction provides a direct route to radiolabeled piperidine-containing ligands.

Alternatively, N-Boc-4-iodopiperidine can be used to synthesize a non-radioactive reference compound or a precursor for radioiodination. For example, the iodo-group can be converted into a stannyl (B1234572) or boronic ester group. These precursors can then be reacted with a source of radioactive iodine (e.g., Na[¹²³I]I) under oxidative conditions to yield the final radiotracer. This method is often more efficient and provides higher specific activity than direct isotopic exchange. Although specific SPECT tracers derived directly from this compound are not detailed in the reviewed literature, the fundamental chemistry makes it a highly suitable starting material for this purpose.

Development of PET Ligands

Positron Emission Tomography (PET) is a powerful imaging technique that typically utilizes radiotracers labeled with positron-emitting isotopes like Fluorine-18 (¹⁸F). The piperidine scaffold is a core component of many PET ligands designed to target receptors in the central nervous system. researchgate.net

N-Boc-4-iodopiperidine can serve as a key building block for the synthesis of precursors for ¹⁸F-labeling. While the iodo-group itself is not typically displaced directly by [¹⁸F]fluoride in aromatic systems due to unfavorable reactivity, it can be used to construct the larger molecular framework. The iodo-group can be replaced with other functionalities or used in coupling reactions to build a more complex molecule. In the final step before radiolabeling, a suitable leaving group for nucleophilic fluorination, such as a tosylate, mesylate, or a nitro group, is incorporated into the molecule.

The radiosynthesis then involves a one-step nucleophilic substitution reaction where the leaving group is displaced by [¹⁸F]fluoride. For example, the synthesis of PET ligands for nicotinic acetylcholine (B1216132) receptors has been achieved via nucleophilic aromatic substitution on Boc-protected halo-precursors, followed by deprotection. nih.gov This highlights the utility of halogenated, Boc-protected heterocyclic precursors in the synthesis of complex PET radiotracers.

| Radiotracer Example (Illustrative) | Precursor Type | Labeling Reaction | Imaging Target |

| [¹⁸F]FTC-146 | A chloroalkyl derivative of a benzo[d]thiazol-2(3H)-one core attached to a piperidine-like azepane ring. unibe.ch | Nucleophilic substitution of the chloro group with K[¹⁸F]F-Kryptofix complex. unibe.ch | σ-1 receptor unibe.ch |

| [¹⁸F]FPhEP | N-Boc-protected chloro- or bromo-analogue of an epibatidine (B1211577) derivative. nih.gov | Nucleophilic heteroaromatic substitution with K[¹⁸F]F-Kryptofix complex. nih.gov | Nicotinic Acetylcholine Receptor nih.gov |

Research Applications in Medicinal Chemistry and Drug Discovery

N-Boc-4-iodopiperidine as a Building Block for Pharmaceutical Intermediates

N-Boc-4-iodopiperidine is a cornerstone intermediate in the synthesis of advanced pharmaceutical compounds. chemimpex.com3wpharm.com The carbon-iodine bond at the 4-position is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds, a critical step in the assembly of drug scaffolds. researchgate.netnih.gov This reactivity is harnessed in powerful synthetic methods such as Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as cobalt-catalyzed arylations with Grignard reagents. researchgate.netchemicalbook.comfrontiersin.orgnih.govnih.gov These reactions are fundamental in modern drug discovery, enabling the modular construction of complex molecules from simpler, readily available fragments. nih.govmdpi.com

The piperidine (B6355638) scaffold is a privileged structure in neuropharmacology, appearing in a multitude of drugs targeting the central nervous system (CNS). N-Boc-4-iodopiperidine serves as a key synthetic intermediate in the development of novel drugs aimed at treating neurological disorders. chemimpex.com By leveraging the reactivity of the iodo-group, medicinal chemists can introduce various aryl and heteroaryl moieties to the piperidine ring, a common strategy for modulating the affinity and selectivity of compounds for specific CNS receptors and transporters.

The design of targeted drug candidates, which act on specific biological targets to maximize efficacy and minimize side effects, relies on the ability to fine-tune molecular structures. N-Boc-4-iodopiperidine is an exemplary tool for this purpose. chemimpex.com Its utility in transition-metal-catalyzed cross-coupling reactions allows for the systematic and efficient synthesis of libraries of 4-substituted piperidine analogues. researchgate.net This modular approach enables researchers to rapidly explore structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity. chemimpex.comnih.gov For example, cobalt-catalyzed cross-coupling reactions with various aryl Grignard reagents demonstrate the compound's versatility in creating structurally diverse molecules that are foundational to targeted drug discovery efforts. researchgate.net

| Aryl Grignard Reagent (ArMgBr) | Product (4-Aryl-N-Boc-piperidine) | Potential Therapeutic Area |

|---|---|---|

| Phenylmagnesium bromide | 4-Phenyl-N-Boc-piperidine | CNS disorders, Pain management |

| 4-Methoxyphenylmagnesium bromide | 4-(4-Methoxyphenyl)-N-Boc-piperidine | Neuropsychiatric disorders |

| 4-Fluorophenylmagnesium bromide | 4-(4-Fluorophenyl)-N-Boc-piperidine | Antidepressants, Antipsychotics |

| 2-Thienylmagnesium bromide | 4-(Thiophen-2-yl)-N-Boc-piperidine | Oncology, CNS disorders |

| 3-Pyridylmagnesium bromide | 4-(Pyridin-3-yl)-N-Boc-piperidine | Neurological and psychiatric drugs |

N-Boc-4-iodopiperidine is broadly utilized in the synthesis of novel molecules with diverse biological activities. chemimpex.comcymitquimica.com The introduction of iodine-containing fragments into a molecule can sometimes lead to enhanced biological activity. chemimpex.com More commonly, the iodide acts as a leaving group to be replaced by other functional groups that confer specific biological functions. The piperidine ring itself is a ubiquitous scaffold found in a vast number of bioactive compounds and approved drugs. researchgate.net By using N-Boc-4-iodopiperidine, chemists can readily access 4-substituted piperidines, which are key components of compounds developed for a wide range of diseases. mdpi.comnih.gov

Integration into Natural Product Total Synthesis

The piperidine ring is a central structural motif in a large class of natural products, particularly alkaloids, many of which possess significant biological properties. While specific, documented examples of the direct use of N-Boc-4-iodopiperidine in the completed total synthesis of a named natural product are not prominent in readily available literature, its properties make it an exceptionally suitable building block for such endeavors. researchgate.netnih.gov

The synthesis of natural products often requires the construction of complex, polycyclic systems with precise stereochemical control. nih.gov Versatile and functionalized building blocks are essential for creating these intricate architectures. N-Boc-4-iodopiperidine provides a pre-formed, protected piperidine ring with a reactive site at the 4-position, which can be elaborated into more complex structures. Its utility in robust C-C bond-forming reactions would allow for its incorporation into synthetic routes targeting marine macrolides or other complex natural products containing a tetrahydropyran (B127337) or piperidine-like ring. mdpi.com The ability to use this intermediate in palladium-catalyzed reactions, for example, provides a pathway to construct scaffolds that are useful in natural product synthesis. researchgate.net

Development of New Therapeutic Avenues

Exploring new therapeutic avenues requires the tools to create novel molecular structures that can interact with biological targets in new ways. The chemical versatility of N-Boc-4-iodopiperidine makes it a powerful engine for such exploration. chemimpex.com Its ability to participate in a wide range of coupling reactions allows chemists to rapidly generate diverse sets of compounds for high-throughput screening and biological evaluation. chemimpex.comnih.gov This facilitates the discovery of hits and leads against new or challenging disease targets. Reactions like the Sonogashira coupling, which forms a C(sp)-C(sp2) bond, are vital for creating rigid structures often found in enzyme inhibitors and receptor ligands, thus opening pathways to new drug modalities. nih.gov

The emergence of drug-resistant pathogens has created an urgent need for new anti-infective agents. Research has shown that the 4-aminopiperidine (B84694) core is a promising lead structure for the development of novel antifungal compounds. mdpi.com In a notable study, a library of 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone (B1582916) derivatives, which are closely related to and can be derived from N-Boc-4-iodopiperidine precursors. mdpi.com

The synthesis involved reductive amination of N-Boc-4-piperidone followed by deprotection of the Boc group. mdpi.com The resulting compounds were tested against a panel of clinically relevant fungal isolates. Several of the synthesized molecules, such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, exhibited significant growth-inhibiting activity, particularly against Candida spp. and Aspergillus spp. mdpi.com Further investigation into the mechanism of action suggested that these compounds interfere with ergosterol (B1671047) biosynthesis, a critical pathway in fungi that is the target of many established antifungal drugs. mdpi.com This research highlights how intermediates like N-Boc-4-iodopiperidine can serve as the foundation for developing new classes of anti-infective drugs. mdpi.comnih.gov

| Compound | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 4 | 8 |

| Aspergillus fumigatus | 4 | 4 | |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 2 | 4 |

| Aspergillus fumigatus | 2 | 4 |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Anticoccidial Agents

Coccidiosis is a parasitic disease that affects livestock and poultry, causing significant economic losses in the agricultural industry. acs.org The development of effective anticoccidial drugs is crucial for animal health and welfare. Several synthetic compounds used to combat this disease feature nitrogen-containing heterocyclic scaffolds.

One notable example of a potent antiparasitic agent containing a piperidine ring is Halofuginone. nih.gov Halofuginone is a synthetic derivative of febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga. nih.govresearchgate.net It is widely used as a coccidiostat in veterinary medicine. researchgate.net The structure of Halofuginone is characterized by a quinazolinone moiety linked to a 2,3-disubstituted piperidine ring. nih.gov While the piperidine core is essential to its biological activity, documented large-scale syntheses of Halofuginone typically involve the construction of this ring from pyridine-based precursors or other cyclization strategies rather than starting directly from N-Boc-4-iodopiperidine. researchgate.net The relevance of the piperidine scaffold in such compounds, however, underscores the importance of piperidine-based building blocks in the broader search for new and effective antiparasitic agents.

Compounds for Neurological Disorders

The piperidine scaffold is a privileged structure in the design of central nervous system (CNS) agents due to its ability to be functionalized in three dimensions, allowing for precise interactions with biological targets. N-Boc-4-iodopiperidine is a key intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders. chemimpex.com A prominent area of research is the development of treatments for neurodegenerative diseases like Alzheimer's.

A key pathological hallmark of Alzheimer's disease is the hyperphosphorylation of the tau protein. One therapeutic strategy aims to increase the levels of O-GlcNAcylation on tau, a post-translational modification that can inhibit its phosphorylation. This is achieved by inhibiting the enzyme O-GlcNAcase (OGA). acs.org

Recent research has led to the discovery of highly potent OGA inhibitors based on a 4-(arylethynyl)piperidine scaffold. acs.orgfigshare.com The synthesis of these compounds is logically designed to use N-Boc-4-iodopiperidine as a key precursor. The core structure is assembled via a Sonogashira coupling reaction, where the iodine atom of the piperidine ring is coupled with a terminal arylacetylene. This reaction directly attaches the arylethynyl group to the 4-position of the piperidine, demonstrating a direct and powerful application of N-Boc-4-iodopiperidine in drug discovery. Extensive investigation in this area led to the identification of compound 81 , which showed significant enzymatic inhibition and cellular potency. acs.orgfigshare.com

| Compound | OGA Enzymatic Inhibition (IC50) | Cellular Potency (EC50 in PC12 cells) |

|---|---|---|

| Compound 81 | 4.93 ± 2.05 nM | 7.47 ± 3.96 nM |

This table displays the high potency of a lead compound developed for potential Alzheimer's treatment, synthesized using a 4-substituted piperidine core.

In cellular models, this lead compound was shown to increase protein O-GlcNAcylation levels and reduce the phosphorylation of tau at several key sites, highlighting its potential as a therapeutic agent for Alzheimer's disease. acs.orgfigshare.com

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, involving the synthesis and testing of a series of related compounds to determine how specific structural features influence their biological activity. N-Boc-4-iodopiperidine is an exceptionally valuable scaffold for SAR studies due to the versatility of the carbon-iodine bond. chemimpex.comcymitquimica.com

The iodine atom at the 4-position serves as a reactive "handle," allowing chemists to introduce a wide variety of chemical groups through well-established cross-coupling reactions. researchgate.net These include:

Sonogashira Coupling: Reacting with terminal alkynes to form C-C triple bonds. researchgate.netresearcher.life

Suzuki Coupling: Reacting with boronic acids to form C-C single bonds, typically to aryl or vinyl groups.

Heck Coupling: Reacting with alkenes.

Grignard Reactions: Coupling with aryl Grignard reagents to form 4-arylpiperidines. researchgate.netchemicalbook.com

This chemical flexibility enables the systematic modification of the substituent at the 4-position of the piperidine ring. By creating a library of analogs where this substituent is varied (e.g., different aromatic rings, alkyl chains, or functional groups) and evaluating their biological activity, medicinal chemists can build a detailed understanding of the SAR.

The development of the OGA inhibitors mentioned previously is a clear example of this process. acs.orgfigshare.com Researchers synthesized a series of 4-(arylethynyl)piperidine derivatives by coupling different substituted arylacetylenes with the piperidine core. The subsequent testing of these compounds revealed critical insights into how the substitutions on the aryl ring affected the molecule's ability to inhibit the OGA enzyme. This systematic derivatization, enabled by a reactive intermediate like N-Boc-4-iodopiperidine, is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

Applications in Materials Science

Formulation of Advanced Materials

N-Boc-4-iodopiperidine is utilized as a key intermediate in the formulation of advanced materials where specific molecular architectures are required. acs.org Its ability to undergo diverse chemical transformations, such as nucleophilic substitutions and coupling reactions, allows chemists to incorporate the piperidine (B6355638) scaffold into more complex systems. chemimpex.com This is particularly valuable in creating materials with tailored properties for research and development.

The compound's structure is leveraged in synthetic pathways to create larger, more elaborate molecules. For instance, in visible-light-induced radical cascade cyclization reactions, N-Boc-4-iodopiperidine can serve as a precursor to generate complex polycyclic structures. This demonstrates its role in building intricate molecular frameworks that are foundational to advanced materials.

Below is a table of representative transformations where N-Boc-4-iodopiperidine is used as a building block to create more complex organic structures, illustrating its utility in the synthesis of novel material precursors.

| Reactant | Product | Reaction Type | Yield |

| N-methyl-N-phenylmethacrylamide | tert-butyl 4-(1-methyl-2-oxo-3,4-dihydroquinolin-4-yl)piperidine-1-carboxylate | Radical Cascade Cyclization | 88% |

| N-(4-cyanophenyl)-N-methylmethacrylamide | tert-butyl 4-(6-cyano-1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)piperidine-1-carboxylate | Radical Cascade Cyclization | 92% |

| N-methyl-N-(p-tolyl)methacrylamide | tert-butyl 4-(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)piperidine-1-carboxylate | Radical Cascade Cyclization | 87% |

| 2H-chromen-2-one | tert-butyl 4-(2-oxo-2,3,4,4a,10b,10c-hexahydrochromeno[4,3-b]pyridin-6(1H)-yl)piperidine-1-carboxylate | Radical Cascade Cyclization | 47% |

This table is generated based on data from a study on radical cascade cyclization reactions, showcasing the role of N-Boc-4-iodopiperidine in synthesizing complex heterocyclic compounds that can serve as precursors for advanced materials. rsc.org

Production of Polymers with Specific Chemical Properties

In polymer science, N-Boc-4-iodopiperidine is employed in the synthesis of polymers that require specific chemical properties, particularly for applications in electronics and specialized coatings. acs.org The piperidine unit can be incorporated into a polymer backbone or as a pendant group to influence properties such as solubility, thermal stability, and electrochemical behavior. The reactive iodide allows for its attachment to monomers or polymer chains through various coupling chemistries.

The tert-butyloxycarbonyl (Boc) group plays a dual role in this context. During polymerization, it protects the nitrogen atom, preventing unwanted side reactions. nih.govmdpi.comnsf.gov After the polymer has been synthesized, the Boc group can be removed under acidic conditions, exposing the secondary amine on the piperidine ring. This amine can then be further functionalized, allowing for the tuning of the polymer's final properties or for its use in applications like CO2 capture or as a scaffold in drug delivery systems. This post-polymerization modification capability is a key advantage for creating functional polymers. nih.gov

Optoelectronic Material Contributions

While direct applications of N-Boc-4-iodopiperidine in commercially available optoelectronic devices are not widely documented, its derivatives and the broader class of piperidine-containing compounds are actively researched for their potential in this area. researchgate.netresearchgate.net The incorporation of heterocyclic moieties like piperidine into conjugated systems can significantly influence the electronic and photophysical properties of a material. researchgate.net

Research into piperidine derivatives has shown that they can be part of molecules designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netmdpi.com In these contexts, the piperidine unit can act as a structural component in hole-transporting materials (HTMs), which are crucial for the efficient operation of these devices. mdpi.commdpi.com The saturated, non-conjugated nature of the piperidine ring can provide solubility and morphological stability to the material without interfering with the electronic properties of the active components. mdpi.com Theoretical studies on various piperidine derivatives suggest that their inclusion in larger molecules can help tune the HOMO-LUMO energy gap, a key parameter for optoelectronic materials. researchgate.netresearchgate.net Therefore, N-Boc-4-iodopiperidine represents a valuable starting material for the synthesis of novel, custom-designed molecules for exploration in the field of organic electronics. chemimpex.com

Analytical Techniques for N Boc 4 Iodopiperidine and Its Derivatives

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopy is a fundamental tool for the structural analysis of N-Boc-4-iodopiperidine. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. For N-Boc-4-iodopiperidine, both ¹H NMR and ¹³C NMR are used to confirm its structure after synthesis.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for N-Boc-4-iodopiperidine would include a characteristic large singlet for the nine equivalent protons of the tert-butyl (Boc) group, and distinct multiplets for the protons on the piperidine (B6355638) ring. The proton at the C4 position (methine proton, -CH(I)-) would be shifted downfield due to the deshielding effect of the adjacent iodine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the quaternary and methyl carbons of the Boc group, the piperidine ring carbons, and notably, the carbon atom bonded to iodine (C-I), which would appear at a characteristic upfield chemical shift due to the "heavy atom effect".

While specific spectra are often generated for individual batches, the general expected chemical shifts are summarized below. acs.org

| Expected ¹H NMR Data (in CDCl₃) | |

| Protons | Expected Chemical Shift (ppm) |

| (CH₃)₃C- (Boc group) | ~1.45 (singlet, 9H) |

| -CH₂- (Piperidine ring, axial) | Multiplet |

| -CH₂- (Piperidine ring, equatorial) | Multiplet |

| -CH(I)- (Piperidine ring, C4) | Multiplet |

| Expected ¹³C NMR Data (in CDCl₃) | |

| Carbon Atom | Expected Chemical Shift (ppm) |

| (CH₃)₃C - (Boc group) | ~28.4 |

| -C (CH₃)₃ (Boc group) | ~79.5 |

| C =O (Boc group) | ~154.7 |

| -C H₂- (Piperidine ring) | Multiple signals |

| -C H(I)- (Piperidine ring, C4) | Signal shifted upfield |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of N-Boc-4-iodopiperidine and to study its fragmentation patterns, which can help confirm its identity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) are commonly used. policija.si The molecular weight of N-Boc-4-iodopiperidine (C₁₀H₁₈INO₂) is 311.16 g/mol . In an ESI-MS spectrum, the molecular ion peak ([M+H]⁺) would be expected at m/z 312. A common fragmentation pattern for N-Boc protected amines is the loss of the Boc group or components thereof.

| Expected Mass Spectrometry Fragments | |

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M+H]⁺ | Protonated Molecular Ion |

| [M-C₄H₈]⁺ | Loss of isobutylene (B52900) from Boc group |

| [M-Boc+H]⁺ | Loss of the entire Boc group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. soton.ac.uk The spectrum of N-Boc-4-iodopiperidine is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. policija.si

| Expected IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Bond Vibration |

| 2975-2850 | C-H stretch |

| 1680-1700 | C=O stretch |

| 1470-1450 | C-H bend |

| 1365 | C-H bend |

| 1250-1160 | C-N stretch |

| 500-600 | C-I stretch |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic methods are essential for separating N-Boc-4-iodopiperidine from impurities and starting materials, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis of non-volatile or thermally sensitive compounds. For N-Boc-4-iodopiperidine and its derivatives, reverse-phase HPLC is typically employed. policija.si This method uses a nonpolar stationary phase (like C18) and a polar mobile phase. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. acs.orgmade-in-china.com Adjusting the mobile phase pH with additives like trifluoroacetic acid (TFA) or formic acid is often necessary to ensure sharp, symmetrical peaks for piperidine-containing compounds. policija.siresearchgate.net

An example of a typical HPLC method used for a related N-Boc-piperidine derivative is shown below. policija.si

| Example HPLC Method Parameters | |

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water |

| Mobile Phase B | 0.1% formic acid in methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV or Mass Spectrometer (e.g., TOF) |

Gas Chromatography (GC)